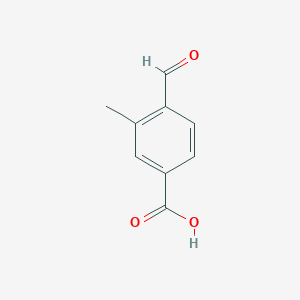

4-Formyl-3-methylbenzoic acid

Descripción

Contextual Significance of Substituted Benzoic Acids in Contemporary Chemical Science

Substituted benzoic acids represent a pivotal class of organic compounds, serving as fundamental building blocks in a multitude of scientific and industrial applications. Their versatile nature stems from the presence of a carboxylic acid group on a benzene (B151609) ring, which can be further functionalized with various substituents. This structural motif is a common feature in many biologically active molecules, making them a cornerstone in medicinal chemistry and drug discovery. ontosight.ai

Research has demonstrated that substituted benzoic acids are integral to the development of new therapeutic agents. ontosight.ai For instance, they have been investigated for their potential as skeletal muscle stimulants and as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. acs.orgacs.org Furthermore, their derivatives have shown promise as inhibitors of enzymes crucial for pathogen survival, such as the dihydrofolate reductase from M. tuberculosis (MtDHFR). uef.fi Beyond pharmaceuticals, these compounds are instrumental in materials science. The carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs), which are advanced materials with applications in gas storage and catalysis. smolecule.com Their structural rigidity and potential for functionalization also make them valuable in the synthesis of specialized polymers. smolecule.com

Overview of Research Trajectories for 4-Formyl-3-methylbenzoic Acid and its Structural Analogues

This compound, with its distinct arrangement of a formyl, methyl, and carboxylic acid group on the benzene ring, presents a unique platform for chemical synthesis and investigation. Current research trajectories for this compound and its structural analogues are primarily focused on leveraging its reactive functional groups for the creation of more complex molecules.

A significant area of research involves its use as a versatile intermediate in organic synthesis. The aldehyde (formyl) and carboxylic acid functionalities allow for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. This makes it a valuable precursor for the synthesis of novel pharmaceuticals, dyes, and polymers. For example, it is used in the synthesis of alkylaminomethyl substituted phenyl and thienyl derivatives that act as potent agonists for sphingosine-1-phosphate receptor 1 (S1PR1), a target for immunomodulatory drugs. chemicalbook.comusbio.net

The study of its structural analogues, such as 3-formyl-4-methylbenzoic acid and 4-(3-formylphenyl)-3-methylbenzoic acid, provides deeper insights into structure-activity relationships. smolecule.comsigmaaldrich.com Researchers are exploring how the relative positions of the functional groups influence the chemical reactivity and biological activity of these molecules. This comparative approach is crucial for designing new compounds with tailored properties for specific applications, from enzyme inhibition in medicinal chemistry to the development of new materials. mdpi.com

Scope and Focus of the Academic Research Outline for Advanced Chemical Investigations

To systematically explore the potential of this compound, a focused academic research outline is essential. This outline prioritizes a deep dive into the fundamental chemical properties, synthesis methodologies, and diverse applications of the compound. The primary goal is to provide a comprehensive understanding of its chemical behavior and to unlock its full potential as a building block in various scientific fields.

The investigation will encompass a detailed analysis of its chemical reactions, such as the oxidation of the formyl group to a carboxylic acid or its reduction to a hydroxymethyl group. Furthermore, it will explore its role as a precursor in the synthesis of complex molecular architectures, including Schiff base ligands and fluorescent probes for biological imaging. The research will also extend to its application in coordination chemistry for the design of novel metal-organic frameworks. smolecule.com By adhering to this structured approach, the scientific community can build a robust knowledge base for this compound, paving the way for future innovations in both chemistry and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 24078-23-7 | sigmaaldrich.com |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Physical Form | Powder or crystals | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2-8°C, Inert atmosphere | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-formyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZMBPUNGJVBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Formyl 3 Methylbenzoic Acid Derivatives

Transformations Involving the Aldehyde (Formyl) Group

The aldehyde group is a key reactive center, participating in oxidation, reduction, and condensation reactions.

The formyl group of 4-formyl-3-methylbenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 3-methylterephthalic acid (also known as 4-carboxy-3-methylbenzoic acid). This transformation is a critical step in the synthesis of dicarboxylic acids, which are valuable monomers for polymers and precursors for various fine chemicals. Common oxidizing agents are employed for this purpose, including potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). smolecule.com The reaction typically proceeds under acidic or basic conditions. smolecule.com For instance, heating with acidified potassium dichromate or neutral potassium permanganate can achieve this oxidation. quora.com The general transformation is outlined below:

Reaction Scheme: Oxidation of this compound

Scheme depicting the oxidation of the formyl group to a carboxylic acid group.

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium permanganate (KMnO₄) | 4-Carboxy-3-methylbenzoic acid smolecule.com |

| This compound | Chromic acid (H₂CrO₄) | 4-Carboxy-3-methylbenzoic acid |

| This compound | Selenium catalyst with H₂O₂ | 4-Carboxy-3-methylbenzoic acid mdpi.com |

The formyl group can be reduced to either a hydroxymethyl group or fully to a methyl group (alkane).

Reduction to Hydroxymethyl Group: The selective reduction of the aldehyde to a primary alcohol (hydroxymethyl group) is a common transformation. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This reaction yields 4-(hydroxymethyl)-3-methylbenzoic acid.

Reduction to Alkane (Wolff-Kishner Reduction): To reduce the carbonyl group completely to a methylene (B1212753) (-CH₂-) group, harsher conditions are required. The Wolff-Kishner reduction is a classic method for this transformation, converting aldehydes and ketones to alkanes. wikipedia.organnamalaiuniversity.ac.in The reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. annamalaiuniversity.ac.inlumenlearning.com The driving force for this reaction is the evolution of nitrogen gas. lumenlearning.com This method is particularly useful for substrates that are sensitive to acidic conditions, which are used in the alternative Clemmensen reduction. wikipedia.organnamalaiuniversity.ac.in

Summary of Reductive Transformations:

| Transformation | Reagent(s) | Product |

| Aldehyde to Alcohol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 4-(Hydroxymethyl)-3-methylbenzoic acid evitachem.com |

| Aldehyde to Alkane | Hydrazine (NH₂NH₂), KOH, heat (Wolff-Kishner Reduction) | 4,3-Dimethylbenzoic acid |

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond (azomethine group). ijacskros.com The reaction is often catalyzed by a few drops of acid and carried out by refluxing the reactants in a solvent like ethanol (B145695). ijacskros.com

Schiff bases derived from this compound are important intermediates in the synthesis of various biologically active compounds and liquid crystals. nih.gov For example, reacting 4-formylbenzoic acid with 4-hexyloxyaniline in refluxing ethanol yields the corresponding Schiff base in high yield. nih.gov A similar reaction can be performed with this compound and various primary amines. ekb.egresearchgate.net

General Reaction for Schiff Base Formation:

Scheme showing the condensation of this compound with a primary amine (R-NH₂) to form a Schiff base.

| Reactants | Conditions | Product Type |

| This compound, Primary Amine (R-NH₂) | Ethanol, reflux, acid catalyst | Schiff Base (Imine) ekb.egijacskros.com |

| 4-Formylbenzoic acid, 4-Hexyloxyaniline | Ethanol, reflux | Schiff Base nih.gov |

| 3-Formyl-4-hydroxy-benzoic acid, 4-Methyl-3-thiosemicarbazide | Methanol (B129727) | Thiosemicarbazone (a type of Schiff base) rsc.org |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group provides another site for chemical modification, primarily through reactions involving the carbonyl carbon and the acidic proton.

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, refluxing the acid with methanol and a catalytic amount of sulfuric acid yields methyl 4-formyl-3-methylbenzoate. Esters can also be formed by reacting the carboxylate anion with an alkyl halide. libretexts.org

Amide Coupling: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are used to activate the carboxylic acid. bachem.com Dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling reagent that activates the carboxyl group, allowing it to be attacked by a primary or secondary amine to form the corresponding amide. libretexts.orgresearchgate.net This method facilitates the formation of secondary and tertiary amides from this compound. libretexts.org

Summary of Esterification and Amide Coupling:

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 4-formyl-3-methylbenzoate) |

| Amide Coupling | Primary or Secondary Amine, Coupling Agent (e.g., DCC) | Amide libretexts.orgresearchgate.net |

The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles, leading to a nucleophilic acyl substitution reaction. pressbooks.pub However, the hydroxyl group (-OH) is a poor leaving group. To enhance reactivity, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride. libretexts.org

Reacting this compound with thionyl chloride (SOCl₂) replaces the -OH group with a chlorine atom, forming 4-formyl-3-methylbenzoyl chloride. libretexts.org The chloride ion is an excellent leaving group, making the acid chloride highly susceptible to nucleophilic attack. pressbooks.pub This reactive intermediate can then be easily converted into other carboxylic acid derivatives, such as esters and amides, by reacting it with alcohols or amines, respectively. pressbooks.pubmasterorganicchemistry.com The general mechanism involves a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon, followed by the elimination of the leaving group to regenerate the carbonyl double bond. pressbooks.pub

Activation and Substitution Pathway:

Scheme illustrating the conversion of the carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions on this compound is dictated by the combined directing effects of its three substituents. The carboxylic acid (-COOH) and formyl (-CHO) groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. libretexts.orgwikipedia.org Conversely, the methyl (-CH₃) group is an electron-donating group, activating the ring and directing substitution to the ortho and para positions. libretexts.orgsavemyexams.com

Given the positions of the existing groups (carboxyl at C1, methyl at C3, and formyl at C4), the potential sites for substitution are C2, C5, and C6.

The -COOH group directs meta, to C3 (already substituted) and C5.

The -CH₃ group directs ortho (to C2 and C4, with C4 already substituted) and para (to C6).

The -CHO group directs meta, to C2 and C6.

The directing effects are summarized in the table below:

| Substituent | Position | Type | Directing Effect |

| -COOH | C1 | Deactivating | Meta (C3, C5) |

| -CH₃ | C3 | Activating | Ortho, Para (C2, C4, C6) |

| -CHO | C4 | Deactivating | Meta (C2, C6) |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions typically involve the coupling of an organoborane compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com

For derivatives of this compound, a common strategy involves introducing a halogen, such as bromine, onto the aromatic ring to serve as the coupling partner. For example, a related compound, 3-borono-4-formylbenzoic acid, is designed for use in Suzuki-Miyaura reactions, highlighting the utility of this scaffold in accessing complex biaryl structures. The reaction of a halogenated derivative, like 4-bromo-3-methylbenzoic acid, with a suitable boronic acid under palladium catalysis would yield a biaryl product. The presence of the formyl and carboxylic acid groups can influence the reaction, but they are generally tolerated under the mild conditions of the Suzuki-Miyaura coupling. mdpi.com

A general scheme for a Suzuki-Miyaura coupling involving a derivative of this compound is shown below. The reaction's success and yield can be optimized by carefully selecting the palladium catalyst, ligands, and base. mdpi.comnih.gov

Table of Suzuki-Miyaura Reaction Components and Conditions

| Component | Role | Examples |

| Aryl Halide | Electrophilic Partner | 4-Bromo-3-methylbenzoic acid derivatives synquestlabs.com |

| Boronic Acid/Ester | Nucleophilic Partner | Phenylboronic acid, various arylboronic acids mdpi.com |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) mdpi.com |

| Base | Activator | Na₂CO₃, K₃PO₄, NaOH mdpi.comnih.gov |

| Solvent | Medium | Toluene, Dioxane/Water nih.govjst.org.in |

Pericyclic and Multi-Component Cycloaddition Reactions (e.g., Povarov Reaction)

The formyl group of this compound is a key handle for participating in multi-component reactions like the Povarov reaction. numberanalytics.comwikipedia.org The Povarov reaction is a formal aza-Diels-Alder cycloaddition that typically involves an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives. numberanalytics.comresearchgate.net The imine is often generated in situ from the condensation of an aldehyde, such as this compound, and an aniline. jst.org.inwikipedia.org

The stereochemical outcome of the Povarov reaction is highly dependent on the structure of the reactants and the reaction conditions. numberanalytics.comumich.edu Studies have shown that the reaction can proceed with high diastereoselectivity, often favoring the formation of the trans or cis isomer depending on the specific substrates and catalyst used. wikipedia.orgumich.edu For example, reactions can be completely regioselective and exo-selective, with the stereochemistry of the alkene being preserved in the tetrahydroquinoline product. researchgate.net The substituents on both the imine and the alkene components play a crucial role in directing the regioselectivity of the cycloaddition. numberanalytics.comumich.edu The electronic nature of substituents on the aniline-derived portion of the imine can significantly influence the regiochemical outcome. umich.eduresearchgate.net

Both Lewis acids and Brønsted acids are effective catalysts for the Povarov reaction, activating the imine towards nucleophilic attack by the alkene. jst.org.innumberanalytics.comwikipedia.org

Lewis acids , such as boron trifluoride (BF₃·Et₂O), yttrium triflate (Y(OTf)₃), or scandium triflate (Sc(OTf)₃), coordinate to the imine nitrogen, increasing its electrophilicity. wikipedia.orgresearchgate.net

Brønsted acids , particularly chiral phosphoric acids, have emerged as powerful organocatalysts for enantioselective Povarov reactions. nih.govbeilstein-journals.orgorganic-chemistry.org They activate the imine through protonation and can induce high levels of enantioselectivity and diastereoselectivity through the formation of a chiral ion pair in the transition state. nih.govorganic-chemistry.org

Comparative studies have shown that the choice between a Lewis and a Brønsted acid catalyst can significantly impact the reaction's efficiency and stereoselectivity. iitd.ac.inthieme-connect.com Chiral Brønsted acids have proven particularly effective in controlling the stereochemistry, leading to the synthesis of optically active tetrahydroquinolines. nih.govbeilstein-journals.org

Achieving high stereochemical control is a central goal in the application of the Povarov reaction. The diastereomeric ratio of the tetrahydroquinoline products is influenced by several factors, including the catalyst, solvent, temperature, and the steric and electronic properties of the substrates. numberanalytics.comresearchgate.net For instance, three-component Povarov reactions catalyzed by chiral phosphoric acids have been shown to afford cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with excellent diastereoselectivities (up to >95:5 dr) and enantioselectivities. jst.org.inorganic-chemistry.org The stereochemistry of the contiguous chiral centers in the product is often determined by analyzing vicinal proton-proton coupling constants in NMR spectroscopy. umich.edu

Table of Factors Influencing Stereoselectivity in Povarov Reactions

| Factor | Influence | Example Outcome | Reference(s) |

| Catalyst | Controls enantioselectivity and diastereoselectivity | Chiral phosphoric acids give high ee and dr | nih.govbeilstein-journals.orgorganic-chemistry.org |

| Substrate Structure | Steric and electronic effects determine regiochemistry and diastereomeric preference | 3-Nitro substituted imines give complete regioselectivity and exo-selectivity | researchgate.net |

| Alkene Geometry | Can be preserved in the final product | E-alkenes can lead to trans-products | umich.eduresearchgate.net |

| Reaction Conditions | Temperature and solvent can affect selectivity | Optimization of conditions improves yield and selectivity | numberanalytics.com |

Wittig Reaction Applications for Olefin Formation

The formyl group of this compound is readily converted into an alkene via the Wittig reaction. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgmnstate.edu The reaction is highly reliable for forming a carbon-carbon double bond at a specific location, replacing the carbonyl C=O with a C=C bond. libretexts.org

The reaction proceeds through a nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.commnstate.edu The use of this compound in a Wittig reaction would lead to the formation of a stilbene-like derivative, where the formyl group is replaced by a substituted vinyl group. One-pot Wittig reaction protocols have been developed for related formylbenzoic acids, demonstrating the efficiency of this transformation. researchgate.net

Research Applications and Functional Materials Development Based on 4 Formyl 3 Methylbenzoic Acid Scaffolds

Versatile Building Blocks in Complex Organic Synthesis

4-Formyl-3-methylbenzoic acid is a highly versatile intermediate in the field of organic synthesis, prized for its unique bifunctional structure. The compound, a benzoic acid derivative, possesses both a formyl (-CHO) and a carboxylic acid (-COOH) group, which allows it to participate in a wide array of chemical reactions. Its formyl group can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and can participate in nucleophilic addition reactions. The carboxylic acid group can be involved in esterification and amidation reactions.

This dual reactivity makes it an essential building block for constructing more complex molecules. Researchers utilize it as a starting material or intermediate for synthesizing a range of products, including pharmaceuticals, dyes, and polymers. For instance, the formyl and carboxylic acid groups can be chemically manipulated to create new functional organic molecules with potential uses in catalysis and sensing. smolecule.com The compound is also used to prepare Schiff base ligands and can be modified to create pH-sensitive fluorescent probes for studying biological processes.

The strategic placement of the formyl, methyl, and carboxylic acid groups on the benzene (B151609) ring influences the compound's polarity, acidity, and solubility, making it a valuable component in multi-step synthetic pathways.

Precursors for Functional Polymers and Advanced Materials Development

The distinct structural characteristics of this compound make it a valuable precursor in the development of functional polymers and advanced materials. smolecule.com The rigid aromatic core combined with its reactive functional groups is advantageous for designing new polymers with specific electronic, optoelectronic, or structural properties. smolecule.com

A significant application is in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with high potential in gas storage, separation, and catalysis. smolecule.commdpi.com Research has demonstrated the use of 4-formylbenzoic acid in the in-situ synthesis of multivariate metal-organic frameworks (MV-NUIG4 MOFs). mdpi.com In these syntheses, 4-formylbenzoic acid is reacted with various 4-aminobenzoic acid derivatives and a zinc salt. mdpi.com The resulting crystalline materials incorporate multiple functional groups, and the stoichiometry of the linkers in the final MOF structure can be controlled by the initial reactant ratios. mdpi.com

| Material Synthesized | Precursors | Application |

| Functional Polymers | This compound | Electronics, Optoelectronics, Structural Materials smolecule.com |

| Metal-Organic Frameworks (MOFs) | This compound, 4-aminobenzoic acid derivatives, Zinc salts | Gas Storage, Separation, Catalysis smolecule.commdpi.com |

| Multivariate NUIG4 MOFs | 4-formylbenzoic acid, 4-amino-3-methylbenzoic acid, Zn(CH₃CO₂)₂·2H₂O | Controlled Drug Absorption and Release mdpi.com |

Development of Components for Organic Electronic Devices

The potential for this compound and its derivatives extends to the field of organic electronics. While direct applications are still emerging, the structural features of similar compounds suggest its utility in creating components for organic electronic devices. smolecule.comlookchem.com The aromatic system and functional groups could be leveraged in the design of new materials for applications in electronics and optoelectronics. smolecule.com

For example, a related compound, 2,4-dimethoxy-3-methylbenzoic acid, is noted for its use as a component in the development of organic light-emitting diodes (OLEDs) and organic solar cells, contributing to the advancement of flexible and eco-friendly electronics. lookchem.com The inherent properties of the substituted benzoic acid scaffold, such as those found in this compound, make it a candidate for investigation in the creation of novel materials for similar electronic applications. smolecule.com

Design and Synthesis of Chemical Probes and Modulators of Molecular Pathways

In medicinal chemistry and chemical biology, this compound serves as a critical scaffold for creating molecules that can probe and modulate biological functions.

Synthesis of New Chemical Entities with Receptor Agonist Properties (e.g., SIPR1 agonists)

This compound is explicitly used in the synthesis of novel and potent agonists for the Sphingosine-1-phosphate receptor 1 (S1PR1). chemicalbook.comusbio.netchemicalbook.com S1PR1 is a G-protein coupled receptor that plays a crucial role in the immune system, and its modulation is a target for treating autoimmune diseases like multiple sclerosis. nih.gov The compound serves as a key starting material for creating alkylaminomethyl substituted phenyl and thienyl derivatives that act as powerful S1PR1 agonists. chemicalbook.comusbio.net The synthesis of these complex molecules highlights the utility of the this compound scaffold in generating new chemical entities with high binding potency and selectivity for specific biological targets. nih.gov

Investigational Studies in Cellular Pathway Modulation (e.g., Lipogenesis Inhibition in Mammalian Hepatocytes)

Derivatives of 4-formylbenzoic acid have been investigated for their ability to modulate key cellular metabolic pathways. In one line of research, a library of novel boron-containing stilbene (B7821643) derivatives was synthesized using 4-formylbenzoic acid as a starting material. researchgate.net These compounds were created through a one-pot Wittig reaction. researchgate.net Several of the resulting derivatives were found to inhibit lipogenesis by suppressing the expression of lipogenic genes in mammalian hepatocytes. researchgate.net One particular compound, BF102, also demonstrated the ability to inhibit cholesterol biosynthesis, identifying it as a potential lead for developing new lipid-lowering drugs. researchgate.net This research showcases how the 4-formylbenzoic acid scaffold can be used to generate molecules that interfere with specific enzymatic pathways, such as those involved in fat and cholesterol production. researchgate.netnih.gov

Scaffolds for Novel Chemical Entities in Medicinal Chemistry Research

The structural framework of this compound is highly valued in medicinal chemistry as a scaffold for designing novel molecules. smolecule.com Its aromatic core and reactive functional groups are features found in many bioactive molecules, making it an excellent starting point for drug discovery programs. smolecule.com Researchers can use this compound as a foundational structure, modifying its functional groups to create libraries of new compounds. smolecule.comnih.gov These new chemical entities can then be screened for biological activity against a wide range of therapeutic targets. smolecule.com The adaptability of the scaffold allows for the systematic exploration of structure-activity relationships, facilitating the development of new drug candidates. smolecule.comrsc.org

Catalysis and Reagent Design

This compound serves as a versatile building block in organic synthesis and reagent design, primarily owing to the reactivity of its formyl and carboxylic acid functional groups. Its structural framework is utilized in the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes.

The formyl group can undergo nucleophilic addition reactions, while the carboxylic acid moiety can participate in esterification and amidation. This dual reactivity allows it to be a precursor in the formation of various derivatives. For instance, it is employed in the preparation of Schiff base ligands. These ligands can then be used in coordination chemistry to form metal complexes, which may have applications in catalysis.

While direct catalytic applications of this compound itself are not extensively documented, its role as a reagent is crucial in designing functional molecules. For example, related benzoic acid derivatives are used in well-known catalytic reactions. 3-Borono-4-formylbenzoic acid, a similar compound, is instrumental in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

The strategic placement of the formyl and methyl groups on the benzoic acid ring also influences its electronic properties and reactivity, making it a valuable starting material for creating targeted molecules with specific functionalities for applications in materials science and drug discovery. smolecule.com

Studies in Enzyme-Catalyzed Reactions and Metabolic Pathways

Research into the biological activities of this compound and its derivatives has revealed interactions with various enzymes and metabolic pathways. While specific data on this compound is limited, studies on related benzoic acid derivatives provide insights into its potential roles.

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties and their ability to inhibit enzymes involved in disease processes. For instance, some benzoic acid compounds have shown inhibitory effects on angiotensin-converting enzyme (ACE), which is a key target in managing hypertension, and neurolysin, an enzyme implicated in neurodegenerative diseases.

The metabolism of aromatic compounds is a significant area of study where compounds like this compound could be relevant. Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of substituted benzene substrates. uq.edu.auresearchgate.net These enzymes can perform hydroxylations and other oxidative transformations, which are key steps in the metabolic breakdown of such compounds in biological systems. uq.edu.au The oxidation of a methyl group on a benzoic acid derivative to a hydroxymethyl group is a reaction catalyzed by these enzymes. nih.gov

Furthermore, isotopically labeled versions of related compounds are utilized in metabolic studies to trace their distribution and transformation within biological systems. google.com This highlights the importance of such molecules in understanding metabolic and reaction kinetic pathways. google.com

The table below summarizes findings from studies on related benzoic acid derivatives, which may provide a basis for understanding the potential enzyme interactions of this compound.

| Compound/Derivative Class | Enzyme/Pathway Studied | Observed or Potential Effect | Reference |

| Benzoic acid derivatives | Angiotensin-Converting Enzyme (ACE) | Inhibition | |

| Benzoic acid derivatives | Neurolysin | Inhibition | |

| Substituted benzenes | Cytochrome P450 | Oxidation (hydroxylation, epoxidation) | uq.edu.au |

| 5-methylorsellinic acid | MpaD P450 | Hydroxylation of a methyl group | nih.gov |

Concluding Remarks and Future Research Perspectives

Current Research Challenges and Opportunities in the Field

A primary challenge in the synthesis of specifically substituted aromatic compounds like 4-Formyl-3-methylbenzoic acid lies in achieving high regioselectivity. Multi-step synthetic routes often begin with precursors like 3-methylbenzoic acid, and controlling the precise position of the incoming formyl group can be difficult, leading to isomeric impurities and lower yields. Developing more efficient and selective synthetic methodologies remains a significant hurdle. For instance, direct Friedel-Crafts acylation or formylation reactions must overcome the challenge of directing the substituent to the desired para-position relative to the methyl group without interfering with the existing carboxylic acid.

Despite these challenges, significant opportunities exist. The compound's distinct functional groups make it an ideal building block for creating more complex molecules. Researchers are focused on leveraging its reactivity for applications in medicinal chemistry and materials science. The development of novel catalysts and reaction conditions that favor high-yield, regioselective synthesis is a key area of opportunity. Furthermore, exploring greener synthetic pathways that minimize waste and avoid harsh reagents presents a promising avenue for future research, aligning with the growing emphasis on sustainable chemistry. acs.orgresearchgate.net

Emerging Trends in Synthesis and Application of Aromatic Aldehyde-Carboxylic Acids

A notable trend in the synthesis of carboxylic acids from aldehydes is the shift towards more environmentally benign and economically viable methods. researchgate.net Research has demonstrated protocols for the oxidation of aldehydes to carboxylic acids using ambient air as the sole oxidant, eliminating the need for external catalysts or initiators. acs.orgresearchgate.net These methods are operationally simple and show outstanding tolerance for various functional groups, making them suitable for large-scale synthesis and the late-stage modification of complex molecules. acs.orgresearchgate.net While much of this research is general, its application to the synthesis of molecules like this compound could streamline production and reduce environmental impact.

In terms of applications, aromatic aldehyde-carboxylic acids are pivotal intermediates. They are increasingly used in the synthesis of biologically active compounds and advanced materials. For example, the formyl group can readily undergo condensation reactions with amines to form Schiff bases, which are important precursors for various pharmaceuticals and liquid crystals. The carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. The synthesis of Schiff base metal complexes with specific electrochemical activities for use in analytical chemistry is another emerging application area. sigmaaldrich.comgoogle.com

Interdisciplinary Research Synergies and Collaborative Potential

The versatility of this compound and related compounds fosters significant potential for interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Substituted benzoic acids are a cornerstone in drug discovery, serving as scaffolds for new therapeutic agents. The unique structure of this compound makes it a candidate for developing inhibitors of enzymes crucial for pathogen survival or anti-apoptotic proteins. Collaboration between synthetic organic chemists and pharmacologists is essential to design, synthesize, and test novel derivatives for biological activity.

Materials Science and Engineering: As mentioned, the ability of the carboxylic acid group to form coordination complexes makes these compounds valuable in creating MOFs and specialized polymers. The aldehyde group offers a site for further functionalization, allowing for the tuning of the material's properties. Joint efforts between chemists and materials scientists could lead to the development of novel materials with tailored properties for applications in electronics, catalysis, or separations.

Analytical Chemistry: The reactivity of the formyl group can be exploited to develop new sensors. For instance, condensation with specific amines can yield fluorescent probes that are sensitive to environmental changes like pH. sigmaaldrich.com This opens avenues for collaboration with analytical chemists to design and apply new sensing technologies for biological imaging or environmental monitoring.

Unexplored Reactivity and Derivatization Possibilities

While the fundamental reactivity of aldehyde and carboxylic acid groups is well-understood, the specific combination in this compound presents unexplored possibilities. The interplay between the two functional groups under various reaction conditions could lead to novel intramolecular cyclizations or polymerization pathways.

Future research could focus on:

Multi-component Reactions: Using the molecule as a scaffold in one-pot, multi-component reactions to rapidly build complex heterocyclic structures, which are often found in biologically active compounds.

Advanced Derivatization: The aldehyde can be converted into a wide array of other functional groups beyond simple oxidation or reduction. researchgate.net Deoxygenative functionalization, for example, could transform the carbonyl group into a difunctionalized carbon center, opening up entirely new synthetic pathways. researchgate.net Similarly, the carboxylic acid can be converted to reactive intermediates like acyl chlorides, enabling the synthesis of a diverse library of esters and amides with unique properties.

Asymmetric Synthesis: Developing catalytic asymmetric reactions that selectively target the formyl group could lead to the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.

Exploring these uncharted areas will undoubtedly expand the synthetic utility of this compound and contribute to advancements across various scientific disciplines.

Q & A

Q. What synthetic routes are recommended for 4-Formyl-3-methylbenzoic acid in laboratory settings?

A two-step protocol is commonly employed:

Esterification : React 3-methylbenzoic acid derivatives with methanol under acidic conditions to form the methyl ester.

Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to introduce the formyl group at the 4-position.

For derivatives, general procedure A (as described in ) involves heating at 45°C for 1.25 hours with stoichiometric equivalents of reagents. Yields exceeding 90% have been reported under optimized conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- 1H NMR : Record spectra in DMSO-d6 at 200 MHz. Key signals include aromatic protons (δ 7.11–7.29 ppm) and methoxy groups (δ 3.76–3.86 ppm) .

- X-ray crystallography : Refine structures using SHELXL (). For high-resolution data, employ twin refinement to resolve crystallographic ambiguities.

| Key NMR Signals () |

|---|

| Methoxy group (C2’’OCH3): δ 3.86 ppm |

| Aromatic protons: δ 6.96–7.29 ppm |

Q. What safety protocols are critical when handling this compound?

- PPE : Wear flame-resistant clothing, nitrile gloves, and safety goggles to avoid skin/eye contact (Category 2 irritation) .

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Spill management : Collect spills in sealed containers and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

Q. How can reaction conditions be optimized for derivatives to improve yields?

Q. What computational tools support the design of this compound-based inhibitors?

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Dynamic effects : Account for solvent polarity and temperature in DFT calculations (e.g., B3LYP/6-311+G(d,p)).

- Tautomerism : Verify the dominance of the keto-enol form via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.